Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable azetidine precursor is reacted with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylsulfonyloxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while substitution reactions may produce various substituted azetidines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or intermediate in the study of enzyme mechanisms and protein interactions. Its reactivity makes it a valuable tool for labeling and modifying biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or a precursor to pharmacologically active compounds. Its azetidine core is of interest due to its potential bioactivity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methylsulfonyloxymethyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1016233-12-7 |
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Molecular Formula |
C11H21NO6S |
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)18-9(14)12-5-11(6-12,7-13)8-17-19(4,15)16/h13H,5-8H2,1-4H3 |
InChI Key |
SJAKWLWWGYUBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)COS(=O)(=O)C |
Origin of Product |
United States |
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